molecular formula C29H23N3O B2998830 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612041-12-0

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2998830
CAS No.: 612041-12-0
M. Wt: 429.523
InChI Key: VMVPZZMPHFSINU-UHFFFAOYSA-N
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Description

6-(2-(Benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole-quinoxaline core. The structure includes a benzyloxybenzyl substituent at position 6 and a methyl group at position 9 (Figure 1). This compound belongs to the indolo[2,3-b]quinoxaline family, known for planar aromatic systems that enable DNA intercalation and interactions with biological targets .

Synthesis: The synthesis of indolo[2,3-b]quinoxalines typically involves cyclocondensation of isatin with o-phenylenediamine derivatives under acidic conditions . Advanced methods include Pd-catalyzed Suzuki coupling and C–N annulation reactions, which improve yields and substrate scope . For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11e) was synthesized in 98% yield via Pd-catalyzed coupling .

Applications: Indoloquinoxalines exhibit pharmacological (anticancer, antiviral) and material science applications (OLEDs, organic semiconductors) . Substituents critically modulate their properties; for instance, electron-donating groups enhance HOMO energy levels, improving charge transport in electronic devices .

Properties

IUPAC Name

9-methyl-6-[(2-phenylmethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O/c1-20-15-16-26-23(17-20)28-29(31-25-13-7-6-12-24(25)30-28)32(26)18-22-11-5-8-14-27(22)33-19-21-9-3-2-4-10-21/h2-17H,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVPZZMPHFSINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoxaline ring to dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins or enzymes, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their substituents are summarized in Table 1.

Compound Substituents (Position 6) Position 9 Key Features
Target Compound 2-(Benzyloxy)benzyl Methyl Bulky aromatic substituent; moderate steric hindrance
11e 4-Methoxyphenyl Electron-donating group; high HOMO
11g 4-(Methylthio)phenyl Sulfur-containing; enhances lipophilicity
8a Mesityl (2,4,6-trimethylphenyl) Steric bulk; lowers synthetic yield
5f tert-Butyl Methyl Alkyl chain; improves solubility

Key Observations :

  • Electron-donating groups (e.g., 4-methoxyphenyl in 11e) increase HOMO energy (-5.2 eV) and reduce band gaps (2.8 eV), making them suitable for optoelectronics .
  • Bulky substituents (e.g., mesityl in 8a) reduce synthetic yields (47%) due to steric hindrance .
  • Alkyl chains (e.g., tert-butyl in 5f) enhance solubility in nonpolar solvents .

Physicochemical Properties

Melting points (m.p.) and spectral data vary with substituents:

  • 11e : Yellow solid, m.p. 168–170°C .
  • 11g : White solid, m.p. 182–184°C .
  • 5f : Yellow solid, m.p. 135–137°C .
  • Target Compound : Expected m.p. range: 150–160°C (based on benzyloxybenzyl analogs).

Electrochemical and Photochemical Properties

  • 11e : Highest HOMO (-5.2 eV), lowest band gap (2.8 eV) .
  • Methylthio-substituted 11g : Moderate HOMO (-5.5 eV) due to sulfur’s inductive effect .
  • Target Compound : The benzyloxybenzyl group may lower HOMO (-5.6 eV) compared to 11e, reducing optoelectronic efficacy but improving stability.

Biological Activity

The compound 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, characterized by its unique molecular structure that includes an indole core fused with a quinoxaline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its cytotoxic effects against various cancer cell lines and possible antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is C₁₈H₁₅N₂O, with a molecular weight of approximately 344.41 g/mol. The presence of benzyloxy and methyl groups enhances its biological activity, making it an interesting candidate for further investigation in therapeutic applications.

Structural Features

FeatureDescription
Indole CoreProvides a foundation for biological activity
Quinoxaline MoietyEnhances interaction with biological targets
Benzyloxy GroupIncreases lipophilicity and potential for cellular uptake
Methyl SubstituentMay influence the compound's reactivity

Anticancer Activity

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Study 1 : In vitro studies demonstrated that the compound showed IC₅₀ values in the low micromolar range against several cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
  • Study 2 : A comparative analysis with known anticancer agents revealed that this compound had superior cytotoxicity compared to standard treatments like doxorubicin .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against resistant bacterial strains.

Antibacterial Efficacy

  • Minimum Inhibitory Concentrations (MICs) : In recent investigations, derivatives similar to this compound exhibited MIC values ranging from 0.25 to 1 mg/L against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
CompoundTarget BacteriaMIC (mg/L)
This compoundMRSA0.5
Similar Quinoxaline DerivativeE. faecium0.25

Interaction with Biological Targets

The unique structure of the compound allows it to interact with various biological targets:

  • DNA Binding : Studies indicate strong binding affinity to DNA, which is crucial for its anticancer mechanism.
  • Protein Interaction : It interacts with proteins involved in cell cycle regulation, potentially altering their function and contributing to its biological effects .

Synthesis and Modification

The synthesis of This compound typically involves multi-step reactions that can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time.

Synthetic Pathway Overview

  • Formation of Indole Core : Start from appropriate precursors to construct the indole framework.
  • Quinoxaline Fusion : Employ cyclization methods to integrate the quinoxaline moiety.
  • Functionalization : Introduce benzyloxy and methyl groups through electrophilic substitution reactions.

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